molecular formula C10H5ClFIN2O B13174995 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine

Cat. No.: B13174995
M. Wt: 350.51 g/mol
InChI Key: PSRYUGKDGUPDNL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-iodophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine
  • 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine

Uniqueness

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding interactions compared to similar compounds that lack the iodine substituent .

Properties

Molecular Formula

C10H5ClFIN2O

Molecular Weight

350.51 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine

InChI

InChI=1S/C10H5ClFIN2O/c11-10-14-5-8(12)9(15-10)16-7-3-1-6(13)2-4-7/h1-5H

InChI Key

PSRYUGKDGUPDNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)I

Origin of Product

United States

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